molecular formula C16H14N2O2 B3110008 (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 178035-55-7

(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B3110008
CAS No.: 178035-55-7
M. Wt: 266.29 g/mol
InChI Key: IOYQGXYNQRRATP-CQSZACIVSA-N
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Description

(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound, however, is more specialized and has unique properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable diketone under acidic or basic conditions to form the benzodiazepine ring structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex benzodiazepine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives with different pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring, altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides, while reduction can produce dihydrobenzodiazepines.

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific receptors, making it useful in the study of receptor-ligand interactions.

Medicine: While not commonly used as a medication itself, this compound serves as a precursor for the synthesis of pharmacologically active benzodiazepines. Its derivatives are explored for their potential therapeutic effects in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the creation of specialized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness: What sets (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione apart from these compounds is its specific stereochemistry and the presence of the benzyl group. These structural features confer unique binding properties and pharmacological effects, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYQGXYNQRRATP-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

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